molecular formula C22H35NO3 B568719 Dehydroabietic Acid 2-Aminoethanol Salt CAS No. 642989-65-9

Dehydroabietic Acid 2-Aminoethanol Salt

Cat. No. B568719
CAS RN: 642989-65-9
M. Wt: 361.526
InChI Key: FMMWOHCVXJUEBA-YGJXXQMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroabietic Acid 2-Aminoethanol Salt is a compound that can be separated from rosin, other rosin acids, and rosin materials either present in rosin or formed in the disproportionation of rosin . It has a molecular formula of C22H53NO3 and a molecular weight of 361.52 . The compound is produced at very high yields and purity, and contains several different functional groups, such as carboxylic acid, amine, ester, alcohol, and an aromatic group .


Synthesis Analysis

The synthesis of Dehydroabietic Acid 2-Aminoethanol Salt involves the disproportionation of rosin, where about 80-90% of the dehydroabietic acid formed is isolated as the 2-aminoethanol salt . This process is efficient and simple, allowing for the isolation of dehydroabietic acid from disproportionated rosin .


Molecular Structure Analysis

The molecular structure of Dehydroabietic Acid 2-Aminoethanol Salt is characterized by several different functional groups, including carboxylic acid, amine, ester, alcohol, and an aromatic group . These functional groups are useful as the linking unit to the hydrophilic part in synthesizing surfactants .


Chemical Reactions Analysis

The chemical reactions involving Dehydroabietic Acid 2-Aminoethanol Salt are primarily related to its solubility in various solvents. The solubility of dehydroabietic acid was found to be positively correlated with temperature, and it was found to be suitable for solubilization in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene .


Physical And Chemical Properties Analysis

Dehydroabietic Acid 2-Aminoethanol Salt has a molecular weight of 361.52 . Its solubility in various solvents is influenced by temperature, and it is suitable for solubilization in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene .

Safety and Hazards

Dehydroabietic Acid 2-Aminoethanol Salt is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician if one feels unwell .

properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2.C2H7NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;3-1-2-4/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22);4H,1-3H2/t17-,19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWOHCVXJUEBA-YGJXXQMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.